

# Nicotinoylcholine iodide CAS number and molecular structure

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## Compound of Interest

Compound Name: Nicotinoylcholine iodide

Cat. No.: B15489579

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## Nicotinoylcholine Iodide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Nicotinoylcholine iodide**, a quaternary ammonium salt, is a cholinergic agonist with structural similarities to acetylcholine. This document provides a comprehensive technical guide on its core properties, including its Chemical Abstracts Service (CAS) number, molecular structure, and key physicochemical data. Detailed experimental protocols for its synthesis and potential biological investigation are presented, alongside a visualization of the canonical nicotinic acetylcholine receptor signaling pathway.

### Chemical Identity and Properties

**Nicotinoylcholine iodide** is chemically known as N,N,N-Trimethyl-2-[(3-pyridinylcarbonyl)oxy]ethanaminium iodide. Its fundamental identifiers and properties are summarized below.

Property	Value	Reference
CAS Number	5099-52-5	[1]
Molecular Formula	C <sub>11</sub> H <sub>17</sub> IN <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	336.17 g/mol	[1]
Melting Point	199-200 °C	[2]

Molecular Structure:

## Synthesis Protocol

A documented method for the synthesis of O-**nicotinoylcholine iodide** involves the reaction of nicotinic acid-N,N-dimethylamino ethyl ester with methyl iodide.[2]

Materials:

- Nicotinic acid-N,N-dimethylamino ethyl ester
- Methyl iodide
- Ethyl ether
- Ethanol (for recrystallization)

Procedure:

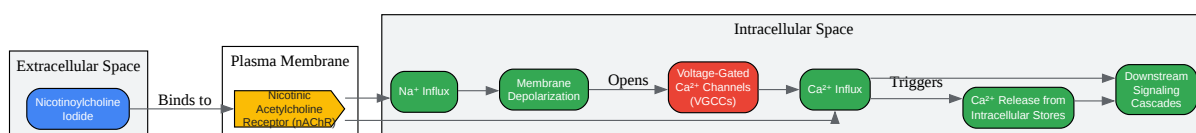
- Dissolve nicotinic acid-N,N-dimethylamino ethyl ester in ethyl ether.
- Carefully add an equivalent amount of methyl iodide to the solution.
- Allow the reaction to proceed for approximately 2 hours, during which O-**nicotinoylcholine iodide** will begin to crystallize.
- Separate the formed crystals from the liquid by filtration.
- Purify the crystals by recrystallizing them three times from ethanol.

- The resulting product is **O-nicotinoylcholine iodide** with a melting point between 199 and 200 °C.

## Biological Activity and Signaling Pathway

As a cholinergic agonist, **nicotinoylcholine iodide** is expected to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ , leading to depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events.

The following diagram illustrates a generalized signaling pathway for nicotinic acetylcholine receptor activation.



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Nicotinic Acetylcholine Receptor Signaling Pathway.

## Experimental Protocols for Biological Characterization

While specific experimental data for **nicotinoylcholine iodide** is limited in publicly available literature, its activity can be characterized using established protocols for other nicotinic agonists.

### Radioligand Binding Assay

This assay determines the affinity of **nicotinoylcholine iodide** for specific nAChR subtypes.

Materials:

- Cell membranes expressing the nAChR subtype of interest
- Radiolabeled nicotinic ligand (e.g., [ $^3\text{H}$ ]epibatidine)
- **Nicotinoylcholine iodide** (as the competing ligand)
- Assay buffer (e.g., phosphate-buffered saline)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of **nicotinoylcholine iodide**.
- Allow the binding to reach equilibrium.
- Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Analyze the data to determine the concentration of **nicotinoylcholine iodide** that inhibits 50% of the specific binding of the radioligand ( $\text{IC}_{50}$ ). The binding affinity ( $K_i$ ) can then be calculated using the Cheng-Prusoff equation.

## Electrophysiology (Two-Electrode Voltage Clamp)

This technique measures the ion flow through nAChRs in response to the application of **nicotinoylcholine iodide** in cells such as *Xenopus* oocytes expressing the receptor.

Materials:

- *Xenopus* oocytes expressing the nAChR subtype of interest
- Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)

- Recording solution (e.g., Ringer's solution)
- **Nicotinoylcholine iodide** solutions of varying concentrations

Procedure:

- Impale a *Xenopus* oocyte with two microelectrodes (one for voltage clamping, one for current recording).
- Clamp the membrane potential at a holding potential (e.g., -70 mV).
- Perfuse the oocyte with the recording solution.
- Apply **nicotinoylcholine iodide** at various concentrations through the perfusion system.
- Record the inward current generated by the activation of the nAChRs.
- Construct a dose-response curve to determine the EC<sub>50</sub> (the concentration that elicits a half-maximal response).

## Intracellular Calcium Imaging

This assay measures changes in intracellular calcium concentration in response to nAChR activation by **nicotinoylcholine iodide**.[\[3\]](#)[\[4\]](#)

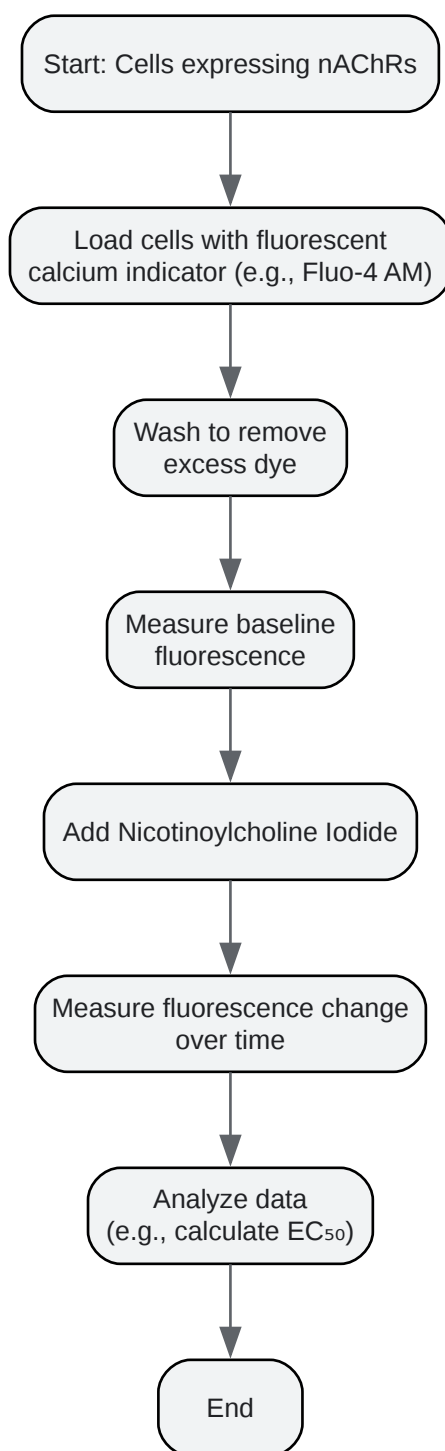
Materials:

- Cells expressing the nAChR subtype of interest
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Cell culture medium
- **Nicotinoylcholine iodide** solutions
- Fluorescence microscope or plate reader

Procedure:

- Load the cells with the calcium-sensitive fluorescent dye.
- Wash the cells to remove excess dye.
- Acquire a baseline fluorescence reading.
- Apply **nicotinoylcholine iodide** to the cells.
- Record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
- Quantify the response to determine the potency and efficacy of **nicotinoylcholine iodide**.

The following diagram outlines a general workflow for a cell-based fluorescence assay.



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General workflow for a cell-based fluorescence assay.

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